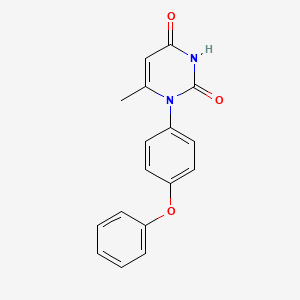
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide, also known as Cifox, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of furan derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide involves its binding to specific proteins, which induces a conformational change that leads to the emission of fluorescence. The exact mechanism of this process is still being studied, but it is thought to involve interactions between the furan ring of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide and amino acid residues in the protein.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide has been found to have a range of biochemical and physiological effects, including inhibition of certain enzymes and modulation of ion channels. These effects are thought to be related to its ability to bind to specific proteins and induce conformational changes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide in lab experiments is its specificity for certain proteins, which allows for targeted studies of protein-protein interactions. However, one limitation of using N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide. One area of interest is the development of new fluorescent probes based on the structure of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide, which could have improved properties for studying protein interactions. Another potential direction is the use of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide in drug discovery, as its ability to modulate certain enzymes and ion channels could be useful in identifying new drug targets. Finally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide and its interactions with specific proteins.
Synthesis Methods
The synthesis of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide involves the reaction of 2-chloro-4-iodophenylamine with 3-chloro-2-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with furfurylamine to yield the final product.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for detecting protein-protein interactions. N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide has been found to bind specifically to certain proteins and emit fluorescence upon binding, making it a useful tool for studying protein interactions.
properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2INO2/c1-10-12(3-2-4-13(10)19)16-7-8-17(24-16)18(23)22-15-6-5-11(21)9-14(15)20/h2-9H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBSBOCNCLXDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5101168.png)

![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
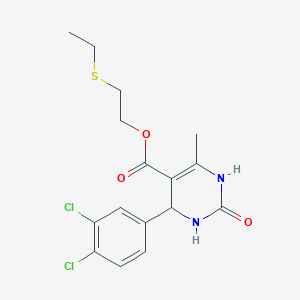
![1-(2-methylphenyl)-4-[1-(phenoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5101213.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)
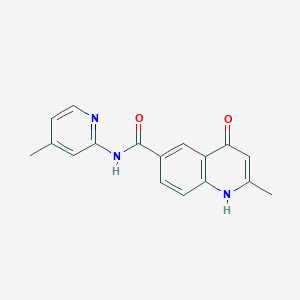
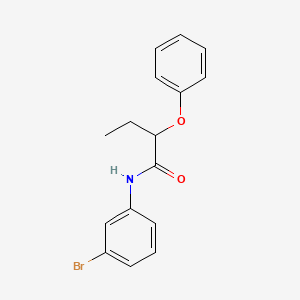
![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
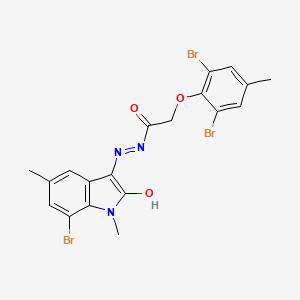
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)

